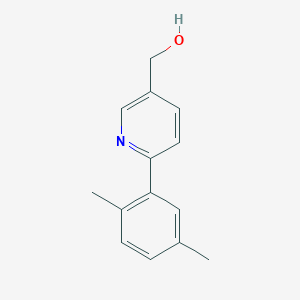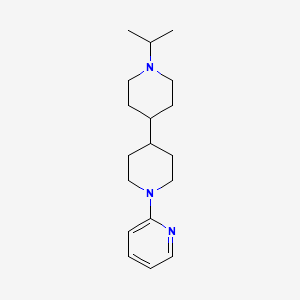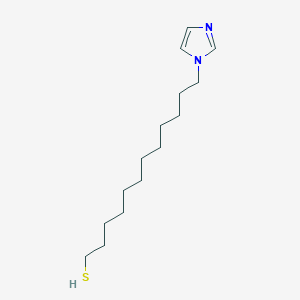![molecular formula C16H24N2O2 B12614624 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde CAS No. 919088-63-4](/img/structure/B12614624.png)
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is an organic compound with the molecular formula C16H24N2O2 It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group and a butoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde typically involves the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with methyl iodide to form 4-methylpiperazine.
Attachment of the butoxy chain: The next step involves the reaction of 4-methylpiperazine with 1-bromobutane to form 4-(4-methylpiperazin-1-yl)butane.
Formation of the benzaldehyde derivative: Finally, the compound is synthesized by reacting 4-(4-methylpiperazin-1-yl)butane with 4-hydroxybenzaldehyde under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzoic acid.
Reduction: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
作用機序
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the aldehyde group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors and modulating their activity.
類似化合物との比較
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
- 4-(4-Methylpiperazin-1-yl)butanoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzene
Uniqueness
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is unique due to the presence of both the piperazine ring and the butoxy chain, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
919088-63-4 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC名 |
4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O2/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16/h4-7,14H,2-3,8-13H2,1H3 |
InChIキー |
WFNABXNQTTUSHF-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)

![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)




![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
